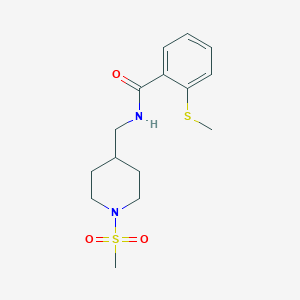![molecular formula C12H11ClF2O2S B2610218 [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287301-89-5](/img/structure/B2610218.png)
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as DPC or DPC-MSC, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various compounds, as well as for the modification of proteins and peptides.
科学的研究の応用
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been used in a wide range of scientific research applications. One of its primary uses is in the modification of proteins and peptides. [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can selectively modify cysteine residues in proteins, which can be used to study protein-protein interactions, protein folding, and enzymatic activity. [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has also been used in the synthesis of various compounds, including anti-cancer agents, antibiotics, and anti-viral drugs.
作用機序
The mechanism of action of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is complex and not fully understood. It is known to react selectively with cysteine residues in proteins, forming covalent bonds. This can lead to changes in protein structure and function, which can be used to study the role of specific proteins in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride are dependent on the specific proteins and peptides that it interacts with. In general, [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to be a potent modifier of protein structure and function. It can also be toxic to cells at high concentrations, making it important to use appropriate safety precautions when working with this compound.
実験室実験の利点と制限
One of the primary advantages of using [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in lab experiments is its selectivity for cysteine residues in proteins. This allows for specific modifications to be made to proteins, which can be used to study their function in biological processes. However, one limitation of using [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is its toxicity at high concentrations. This can make it difficult to work with and requires appropriate safety measures to be taken.
将来の方向性
There are several future directions for research involving [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. One area of interest is in the development of new compounds using [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride as a starting material. Another area of interest is in the development of new methods for modifying proteins and peptides using [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. Additionally, further research is needed to fully understand the mechanism of action of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride and its effects on biological systems.
Conclusion:
In conclusion, [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a versatile reagent that has been widely used in scientific research. Its ability to selectively modify cysteine residues in proteins makes it a valuable tool for studying protein structure and function. While there are limitations to using [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, its potential for future research applications makes it an important compound in the field of biochemistry.
合成法
The synthesis of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a multi-step process that involves the reaction of bicyclo[1.1.1]pentane with 2,6-difluorobenzene in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product. The synthesis of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a well-established method that has been optimized for high yields and purity.
特性
IUPAC Name |
[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2O2S/c13-18(16,17)7-11-4-12(5-11,6-11)10-8(14)2-1-3-9(10)15/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNLIEJYSVULFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC=C3F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

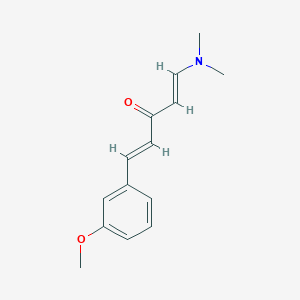
![N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2610136.png)
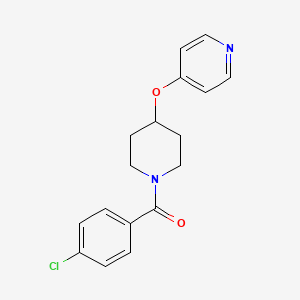
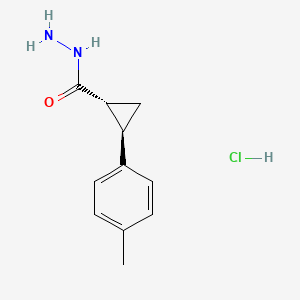
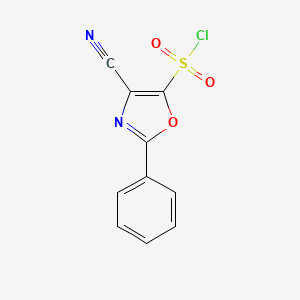
![Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate](/img/structure/B2610148.png)
![7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2610150.png)
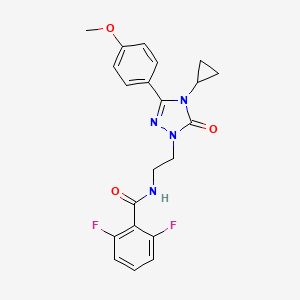
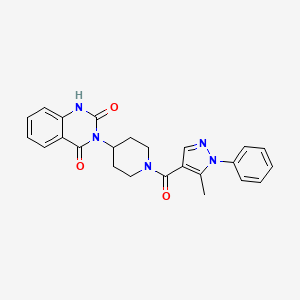
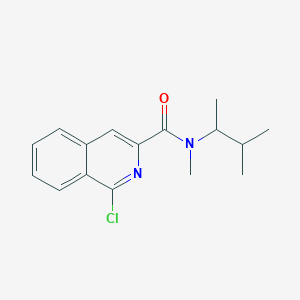
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2610154.png)

